
Silacyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrosilete is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms within its molecular structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrosilete typically involves the reduction of corresponding indole derivatives. One common method is the reduction of indoles containing acceptor groups in the indole ring, which activates the ring for reduction . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran or ethanol.
Industrial Production Methods
Industrial production of 2,3-Dihydrosilete may involve large-scale reduction processes using continuous flow reactors to ensure consistent product quality and yield. The choice of reducing agents and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Further reduction can lead to the formation of fully saturated silicon-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Fully saturated silicon-containing compounds.
Substitution: Substituted silicon derivatives with various functional groups.
Scientific Research Applications
Silacyclobutene is a silicon-containing four-membered ring compound with diverse applications in scientific research, particularly in the fields of organic synthesis, materials science, and polymer chemistry . The presence of the strained this compound ring system leads to unique chemical reactivity, making it useful as a building block for synthesizing complex molecules and novel materials .
Scientific Research Applications
- Triplet State Aromaticity Indicator this compound (SCB) rings can be fused with [4n]annulenes to study triplet state aromaticity. The SCB ring remains closed in the triplet state (T1) to retain the T1 aromaticity of the annulene but opens when fused to a [4n+2]annulene to alleviate T1 antiaromaticity . This behavior allows the SCB ring to indicate the triplet state aromaticity of [4n]annulenes by being photoinert, except when fused to cyclobutadiene, where it ring-opens due to ring-strain relief .
- Building Blocks for Complex Molecules Silacyclobutenes can be used to construct complex molecular architectures . For example, researchers have achieved the exhaustive trichlorosilylation of hexachloro-1,3-butadiene (C4Cl6, HCBD) using the Si2Cl6/Cl− system, yielding a sixfold trichlorosilylated butadiene dianion. This dianion can be converted into neutral 1,2,3,4-tetrakis(trichlorosilyl)but-2-ene and a six-membered bicycle in which two this compound rings are fused along a shared C=C double bond .
- Carbanion Pump Silacyclobutanes, which are similar in structure and reactivity to silacyclobutenes, can be used as "carbanion pumps" in anionic polymerization . Silacyclobutanes combined with an alkaline metal tert-butoxide can efficiently form carbanions in the presence of diphenylethylene .
- Rhodium-Catalyzed Silylation Silacyclobutenes participate in rhodium-catalyzed intermolecular silylation of Csp-H bonds . They can react with both Csp2-H and Csp3-H σ bonds in an intramolecular fashion . Density functional theory (DFT) calculations have been used to elucidate the mechanisms governing both the Rh/BINAP-catalyzed C(sp)–H silylation of silacyclobutane with alkyne and the O–H silylation of silacyclobutane with H2O .
- Organosilicon Compounds this compound derivatives are employed as essential structural units in organic synthesis, materials science, and drug molecule design .
Mechanism of Action
The mechanism of action of 2,3-Dihydrosilete involves its interaction with molecular targets through its silicon atoms. The silicon atoms can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which enable the compound to exert its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole: Similar in structure but lacks silicon atoms.
2,3-Dihydrobenzofuran: Contains oxygen instead of silicon.
2,3-Dihydrothiophene: Contains sulfur instead of silicon.
Uniqueness
2,3-Dihydrosilete is unique due to the presence of silicon atoms in its structure, which imparts distinct chemical and physical properties compared to its oxygen, sulfur, and carbon analogs. This uniqueness makes it valuable for applications that require specific interactions with silicon.
Properties
Molecular Formula |
C3H5Si |
---|---|
Molecular Weight |
69.16 g/mol |
InChI |
InChI=1S/C3H5Si/c1-2-4-3-1/h2H,1,3H2 |
InChI Key |
GPYSWSYPQIBYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Si]=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.